molecular formula C30H30N2O5 B5268358 (5E)-1-benzyl-5-[[4-[2-(2-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-benzyl-5-[[4-[2-(2-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5268358
M. Wt: 498.6 g/mol
InChI Key: IPXOJZFQFALHDS-LGUFXXKBSA-N
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Description

(5E)-1-benzyl-5-[[4-[2-(2-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring, benzyl group, and phenylmethylidene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-benzyl-5-[[4-[2-(2-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the diazinane ring and the introduction of the benzyl and phenylmethylidene groups. Common reagents used in the synthesis include benzyl chloride, phenol derivatives, and diazinane precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-benzyl-5-[[4-[2-(2-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-1-benzyl-5-[[4-[2-(2-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of (5E)-1-benzyl-5-[[4-[2-(2-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-benzyl-5-[[4-[2-(2-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-1-benzyl-5-[[4-[2-(2-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O5/c1-3-21(2)25-11-7-8-12-27(25)37-18-17-36-24-15-13-22(14-16-24)19-26-28(33)31-30(35)32(29(26)34)20-23-9-5-4-6-10-23/h4-16,19,21H,3,17-18,20H2,1-2H3,(H,31,33,35)/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXOJZFQFALHDS-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=CC=C1OCCOC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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